(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, a cyclopropoxy group, and a methylsulfane moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, cyclopropyl bromide, and methylthiol.
Formation of Cyclopropoxy Group: 4-chlorophenol is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-cyclopropoxyphenol.
Introduction of Methylsulfane Group: The intermediate 4-chloro-2-cyclopropoxyphenol is then treated with methylthiol in the presence of a catalyst like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Biological Studies: It is used in studies to understand the role of sulfane groups in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane, particularly as a Janus kinase inhibitor, involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. This inhibition prevents the phosphorylation of receptors and the subsequent recruitment of STAT proteins, thereby modulating various cellular processes such as hematopoiesis, immune balance, and inflammation .
Comparison with Similar Compounds
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane
Comparison:
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone has a sulfone group instead of a sulfane group, making it more oxidized and potentially more reactive in certain chemical environments.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol contains a thiol group, which can participate in different types of reactions compared to the sulfane group.
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-2-7(11)6-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
QTRVDUNJVWBSSB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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